Product packaging for Diethyl-formylmalonate(Cat. No.:CAS No. 33142-25-5)

Diethyl-formylmalonate

Cat. No.: B14138495
CAS No.: 33142-25-5
M. Wt: 188.18 g/mol
InChI Key: NSNDRWMFQOXBEU-UHFFFAOYSA-N
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Description

Significance and Research Context in Organic Chemistry

Diethyl formylmalonate, a derivative of diethyl malonate, serves as a valuable building block in organic synthesis. chemicalbook.comchemiis.com Its structural features, particularly the presence of a formyl group adjacent to the reactive methylene (B1212753) of a malonic ester, make it a highly versatile precursor for constructing more complex molecular architectures. chemicalbook.com The reactivity of diethyl malonate stems from the acidity of the methylene protons, which are flanked by two electron-withdrawing carbonyl groups, facilitating the formation of carbanions that can participate in various reactions. chemicalbook.comguidechem.com

The introduction of a formyl group to create diethyl formylmalonate further enhances its synthetic utility. It acts as a key intermediate in the synthesis of other important reagents, most notably diethyl ethoxymethylenemalonate (EMME). google.comchemdad.com EMME, in turn, is widely used in the production of pharmaceuticals, such as the antibiotic Norfloxacin, and in the synthesis of heterocyclic compounds like quinolones and pyrimidines. google.com The Vilsmeier-Haack reaction, a classic method for formylating electron-rich compounds using a reagent formed from dimethylformamide (DMF) and phosphorus oxychloride, represents a fundamental strategy for introducing formyl groups, which is central to the synthesis of compounds like diethyl formylmalonate. youtube.comwikipedia.orgorganic-chemistry.org

Tautomeric Equilibrium: Diethyl Formylmalonate and Diethyl Hydroxymethylenemalonate

Diethyl formylmalonate exists in a state of tautomeric equilibrium with its enol form, diethyl hydroxymethylenemalonate. molbase.com Tautomers are constitutional isomers that readily interconvert, and this specific type of isomerism is known as keto-enol tautomerism. masterorganicchemistry.com The equilibrium involves the migration of a proton and the shifting of bonding electrons. nih.gov

Keto Form: Diethyl formylmalonate (CHO-CH(COOEt)₂)

Enol Form: Diethyl hydroxymethylenemalonate (HO-CH=C(COOEt)₂)

For most simple aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. masterorganicchemistry.com However, in β-dicarbonyl compounds like diethyl formylmalonate, the enol form is considerably stabilized. This stabilization arises from the formation of a conjugated system involving the C=C double bond and the carbonyl group, as well as the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the oxygen of the nearby ester group. The stability and proportion of each tautomer can be influenced by factors such as solvent polarity and temperature. masterorganicchemistry.comirb.hr In many contexts, diethyl formylmalonate exists predominantly as the more stable enol tautomer, diethyl hydroxymethylenemalonate.

TautomerStructural FormulaKey Features
Diethyl formylmalonate (Keto)HCO-CH(COOC₂H₅)₂Contains an aldehyde group and an active methylene group.
Diethyl hydroxymethylenemalonate (Enol)HO-CH=C(COOC₂H₅)₂Contains a hydroxyl group and a carbon-carbon double bond (enol). Stabilized by conjugation and intramolecular hydrogen bonding.

Interconversion and Relationship with Diethyl Ethoxymethylenemalonate (EMME)

There is a direct and synthetically important relationship between diethyl formylmalonate and diethyl ethoxymethylenemalonate (EMME). EMME is a key reagent used in the synthesis of a wide range of compounds, including pharmaceutical agents. wikipedia.org

The conversion is typically achieved by reacting the enol tautomer, diethyl hydroxymethylenemalonate, or its corresponding metal salt, with an alcohol in the presence of an acid catalyst. google.com Specifically, to synthesize EMME, diethyl hydroxymethylenemalonate is treated with ethanol (B145695) (a lower alkanol). google.com This reaction effectively replaces the enolic hydroxyl group with an ethoxy group.

A common industrial synthesis for EMME involves the reaction of diethyl malonate with triethyl orthoformate, often in the presence of a catalyst. google.com This process is understood to proceed through an intermediate that is subsequently converted to the final EMME product. google.comgoogle.com Another patented method describes the synthesis of EMME starting from diethyl malonate and ethyl formate (B1220265) or carbon monoxide to produce an intermediate salt of diethyl formylmalonate. google.com This intermediate is then reacted with ethanol under acidic conditions to yield the final product, diethyl ethoxymethylenemalonate. google.com

Starting Material(s)ReagentsProductReaction Type
Diethyl hydroxymethylenemalonate (or its salt)Ethanol, Acid catalystDiethyl ethoxymethylenemalonate (EMME)Etherification of enol google.com
Diethyl malonate, Triethyl orthoformateAcetic anhydride (B1165640) or other catalystsDiethyl ethoxymethylenemalonate (EMME)Condensation/Elimination google.com
Diethyl malonate, Ethyl formate/Carbon Monoxide1. Alcohol alkali metal salt, Catalyst2. Ethanol, Acid catalystDiethyl ethoxymethylenemalonate (EMME)Formylation followed by etherification google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O5 B14138495 Diethyl-formylmalonate CAS No. 33142-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-formylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNDRWMFQOXBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241711
Record name Propanedioic acid, 2-formyl-, 1,3-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33142-25-5
Record name Propanedioic acid, 2-formyl-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33142-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-formyl-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Diethyl Formylmalonate

Enolization and Tautomerism Energetics

A defining characteristic of diethyl formylmalonate is its existence in a tautomeric equilibrium between the keto form (diethyl formylmalonate) and the more stable enol form (diethyl hydroxymethylenemalonate). This phenomenon is a specific case of keto-enol tautomerism, common in β-dicarbonyl compounds. rsc.orglibretexts.orglibretexts.org

The equilibrium overwhelmingly favors the enol tautomer due to significant energetic stabilization. This stability arises from two primary factors:

Intramolecular Hydrogen Bonding: The enol form allows for the formation of a stable six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of one of the ester groups. rsc.org

The tautomerization process can be catalyzed by either acid or base. libretexts.orglibretexts.org In acidic conditions, the formyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. Under basic conditions, the α-proton is abstracted to form an enolate, which is then protonated on the oxygen atom. libretexts.orglibretexts.org

Electrophilic and Nucleophilic Reactivity Profiles

Diethyl formylmalonate exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting partner.

Nucleophilic Character: The α-carbon, situated between three carbonyl groups (one aldehyde and two esters), is highly acidic. Deprotonation by a base readily generates a stabilized enolate anion. This enolate is a potent carbon nucleophile that can react with a wide range of electrophiles, such as alkyl halides and epoxides, to form new carbon-carbon bonds. vaia.comyoutube.comfiveable.mechegg.com

Electrophilic Character: The compound possesses multiple electrophilic sites. The carbonyl carbon of the formyl group is a classic electrophilic center, susceptible to attack by nucleophiles. Furthermore, in its more stable enol form (or its ether derivatives like diethyl ethoxymethylenemalonate), the β-carbon of the α,β-unsaturated carbonyl system is electrophilic and acts as a Michael acceptor. lscollege.ac.in This allows for conjugate addition reactions with various nucleophiles.

Principal Reaction Pathways

The versatile reactivity of diethyl formylmalonate makes it a cornerstone in the synthesis of numerous acyclic and heterocyclic compounds.

The enol ether derivative of diethyl formylmalonate, diethyl ethoxymethylenemalonate (DEEM), is a prominent example of an activated alkene (a Michael acceptor) used in organic synthesis. wikipedia.org The Michael reaction involves the 1,4-conjugate addition of a nucleophile to this α,β-unsaturated system. lscollege.ac.inbyjus.com The electron-withdrawing ester groups facilitate this reaction by polarizing the double bond and stabilizing the resulting enolate intermediate. lscollege.ac.in

A wide array of nucleophiles, known as Michael donors, can be employed in this reaction. These include other stabilized enolates, amines, and thiols. lscollege.ac.inwikipedia.org This reaction is a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. lscollege.ac.inwikipedia.org

Diethyl formylmalonate and its derivatives are extensively used as building blocks for the synthesis of heterocyclic rings, which are core structures in many pharmaceutical and biologically active compounds. beilstein-journals.orgmdpi.com

The Gould-Jacobs reaction is a classic method for synthesizing quinolines and, more specifically, 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgdrugfuture.com The process typically begins with the reaction of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (derived from the enol of diethyl formylmalonate). wikipedia.orgmdpi.com

The mechanism proceeds through two key stages:

Condensation: The reaction starts with a nucleophilic attack by the aniline's amino group on the electrophilic β-carbon of DEEM, followed by the elimination of ethanol (B145695) to form a substituted anilinomethylenemalonate intermediate. wikipedia.org

Thermal Cyclization: The intermediate undergoes a heat-induced 6-electron electrocyclization. wikipedia.org This intramolecular cyclization occurs at one of the ortho positions of the aniline ring, forming the quinoline (B57606) core. Subsequent tautomerization yields the stable 4-oxo form (4-hydroxyquinoline). wikipedia.orgmdpi.com The reaction's regioselectivity is influenced by steric and electronic factors of the substituents on the aniline ring. mdpi.comd-nb.info

Diethyl formylmalonate and related malonic esters can undergo cyclocondensation reactions with 1,3-dinucleophilic reagents to form six-membered heterocyclic systems. mdpi.com In these reactions, both nucleophilic centers of the dinucleophile react with the electrophilic centers of the malonate derivative.

A prominent example is the reaction with amidines. Amidines are compounds containing the R-C(NH)NH₂ functional group and serve as potent 1,3-dinucleophiles. researchgate.netsemanticscholar.org The reaction of diethyl formylmalonate (or its enol ether) with an amidine typically proceeds as follows:

One nitrogen atom of the amidine acts as a nucleophile, attacking the β-carbon of the enol ether (or the formyl carbon) in a condensation or Michael-type addition.

The second nitrogen atom then undergoes an intramolecular cyclization by attacking one of the ester carbonyl groups.

This sequence of addition and intramolecular cyclization-elimination leads to the formation of a substituted pyrimidine (B1678525) ring, a core structure in many biologically significant molecules. mdpi.com

Similarly, reaction with other 1,3-dinucleophiles like urea (B33335) (an amide derivative) leads to the formation of barbituric acids. mdpi.com

Table of Mentioned Chemical Compounds

Cyclization Reactions for Heterocyclic System Formation

Synthesis of Polycyclic Ring Systems

Diethyl formylmalonate and its parent compound, diethyl malonate, are versatile C3 synthons for the construction of complex molecular architectures, including polycyclic and heterocyclic ring systems. Their unique reactivity, stemming from the activated methylene (B1212753) group and the presence of multiple electrophilic sites, enables their participation in various cascade and cyclization reactions.

A notable application is in base-mediated cascade reactions. For instance, the reaction between malonate esters and α,β-unsaturated aldehydes like acrolein can initiate a sequence of nucleophilic 1,4- and 1,6-Michael additions, followed by an aldol (B89426) condensation. This tandem process can generate up to three fused rings and multiple new stereogenic centers in a single operation, offering a rapid route to complex polycyclic scaffolds. semanticscholar.org

Furthermore, derivatives of diethyl malonate are crucial in building fused heterocyclic systems. In the Gould-Jacobs reaction, the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (a protected form of diethyl formylmalonate) followed by thermal cyclization yields quinoline scaffolds. This methodology is a cornerstone in the synthesis of substituted quinolines, which are prevalent in many biologically active compounds. The efficiency of the cyclization step can be influenced by the substitution pattern on the aniline ring. Similarly, diethyl malonate reacts with 2-aminopyridines in condensation reactions to form substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones, another important class of polycyclic heterocycles. mdpi.com

The table below summarizes examples of polycyclic systems synthesized using malonate precursors.

PrecursorReagent(s)Reaction TypePolycyclic System FormedRef.
Diethyl MalonateAcrolein, BaseCascade (Michael additions, Aldol condensation)Fused tricyclic systems semanticscholar.org
Diethyl EthoxymethylenemalonateAniline DerivativesCondensation, Thermal Cyclization (Gould-Jacobs)Substituted Quinolines
Diethyl Malonate2-AminopyridinesCondensationPyrido[1,2-a]pyrimidin-4-ones mdpi.com
Diethyl MalonateHydrazides, Acetyl AcetoneCyclizationFive-membered heterocyclic compounds mt.com

Claisen Ester Condensations

The Claisen ester condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base to form a β-keto ester. wikipedia.org While diethyl formylmalonate itself is a β-dicarbonyl compound, its reactivity in the context of Claisen-type condensations is primarily as an electrophilic partner in what is known as a "crossed" Claisen condensation. wikipedia.orggoogle.com

In a typical Claisen condensation, one ester molecule must be enolizable (possess an α-hydrogen) to form a nucleophilic enolate ion. The second ester molecule acts as the electrophile. A key requirement for a successful crossed Claisen condensation between two different esters is that one of the esters should be non-enolizable to prevent self-condensation. google.com Diethyl formylmalonate, or its enol tautomer diethyl hydroxymethylenemalonate, possesses a highly electrophilic formyl group and lacks an α-hydrogen at the formyl carbon, making it an excellent candidate to act as the non-enolizable electrophilic partner.

The mechanism involves the deprotonation of an enolizable ester (e.g., ethyl acetate) by a strong base like sodium ethoxide to form an enolate. This enolate then attacks the electrophilic formyl carbon of diethyl formylmalonate. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group would lead to the formation of a new, highly functionalized β-keto ester.

An intramolecular version of the Claisen condensation is the Dieckmann condensation, which is used to form five- or six-membered rings from a single molecule containing two ester groups. chemsynthesis.com

Condensation TypeDescriptionRole of Formylmalonate DerivativeProduct TypeRef.
Claisen Condensation Condensation of two enolizable ester molecules.N/A (Self-condensation avoided with malonates)β-Keto Ester wikipedia.orgchemsynthesis.com
Crossed Claisen Condensation Condensation between an enolizable ester and a non-enolizable ester.Acts as the non-enolizable electrophile.Functionalized β-Keto Ester google.com
Dieckmann Condensation Intramolecular Claisen condensation of a diester.N/ACyclic β-Keto Ester chemsynthesis.com

Alkylation Processes at the α-Carbon Center

One of the most significant reactions involving diethyl malonate and its derivatives is the alkylation at the α-carbon, a process central to the malonic ester synthesis. This reaction provides a powerful method for forming new carbon-carbon bonds and synthesizing a wide variety of substituted carboxylic acids. beilstein-journals.org

The process is facilitated by the high acidity of the hydrogen atoms on the methylene group situated between the two carbonyls (pKa ≈ 13). wikipedia.orgbeilstein-journals.org This acidity allows for the essentially complete deprotonation by a suitable base to form a resonance-stabilized enolate ion. Sodium ethoxide in ethanol is a commonly used base, as it prevents transesterification side reactions. beilstein-journals.org For cases requiring irreversible and complete enolate formation, stronger, sterically hindered bases like lithium diisopropylamide (LDA) are employed, often at low temperatures. nih.gov

Once formed, the nucleophilic enolate ion readily participates in a nucleophilic substitution (SN2) reaction with an electrophile, most commonly an alkyl halide. beilstein-journals.orggoogle.com This step introduces an alkyl group to the α-carbon. The reaction works best with primary alkyl halides; secondary halides are less reactive, and tertiary halides tend to undergo elimination instead of substitution. nih.govgoogle.com A significant drawback is the potential for dialkylation, where a second alkyl group is introduced at the same α-carbon after a second deprotonation-alkylation sequence.

StepReagents & ConditionsIntermediate/ProductKey Mechanistic FeatureRef.
Enolate Formation Diethyl malonate, Sodium ethoxide (NaOEt) in EthanolSodium diethyl malonate (enolate)Deprotonation of the acidic α-hydrogen. beilstein-journals.orggoogle.com
Alkylation Enolate, Primary Alkyl Halide (R-X)Diethyl alkylmalonateSN2 nucleophilic attack by the enolate on the alkyl halide. beilstein-journals.orggoogle.com
Dialkylation (Optional) Diethyl alkylmalonate, NaOEt, Second Alkyl Halide (R'-X)Diethyl dialkylmalonateRepetition of the deprotonation and alkylation sequence.
Hydrolysis Diethyl alkylmalonate, Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) then AcidSubstituted Malonic AcidSaponification of the ester groups to carboxylic acids. beilstein-journals.org

Thermal and Catalytic Decarboxylation Reactions

Decarboxylation is the final and crucial step in the classic malonic ester synthesis, converting the intermediate alkylated malonic acid into a substituted acetic acid. beilstein-journals.org This reaction involves the loss of a molecule of carbon dioxide.

Thermal decarboxylation is the traditional method. It occurs readily upon heating the substituted malonic acid, typically at temperatures above 100°C. beilstein-journals.orgCurrent time information in Bangalore, IN. The mechanism involves a cyclic, six-membered transition state (a pericyclic reaction), where the carboxyl hydrogen is transferred to the oxygen of the adjacent carbonyl group, leading to the formation of an enol intermediate and CO₂. beilstein-journals.orggoogle.com This enol then rapidly tautomerizes to the more stable carboxylic acid product. beilstein-journals.org The presence of the second carbonyl group at the β-position is essential for this facile decarboxylation. google.com

More recent methodologies have been developed to perform this transformation under milder or more efficient conditions. Microwave-assisted decarboxylation of malonic acid derivatives can be achieved rapidly (3-10 minutes) under solvent-free and catalyst-free conditions, offering a green chemistry approach with high yields. Current time information in Bangalore, IN. Catalytic methods are also emerging. While studies on simple carboxylic acids like formic and acetic acid have shown that catalysts like Ru/TiO₂ can facilitate decarboxylation at lower temperatures (e.g., full conversion at 180°C), organic photoredox catalysis offers another advanced route. clockss.orggoogle.com A system using a Fukuzumi acridinium (B8443388) photooxidant has been shown to effect the direct double decarboxylation of malonic acid derivatives, allowing dimethyl malonate to be used as a simple methylene synthon.

Derivatization Reactions (e.g., Halogenation, Nitrosation)

The activated α-carbon of diethyl formylmalonate and its parent compound is susceptible to electrophilic attack beyond alkylation, allowing for various derivatization reactions, including halogenation and nitrosation. These reactions produce valuable synthetic intermediates.

Halogenation at the α-position can be readily achieved. wikipedia.org For example, diethyl malonate reacts with bromine (Br₂), often in a solvent like chloroform (B151607) (CHCl₃), to yield diethyl 2-bromomalonate. wikipedia.org This reaction proceeds via the enol form of the malonate, which attacks the halogen. The resulting brominated compound, such as diethyl 2-bromo-2-formylmalonate, is itself a versatile intermediate for further synthesis. beilstein-journals.org

Nitrosation introduces a nitroso (-N=O) group at the α-carbon. Diethyl malonate can be nitrosated using excess sodium nitrite (B80452) (NaNO₂) in acetic acid. wikipedia.org This reaction affords diethyl oximinomalonate, the tautomer of the initial nitroso compound. This derivative is a key precursor for other functional groups; for instance, its catalytic hydrogenolysis yields diethyl aminomalonate (DEAM), an important building block for amino acids and pyrroles. wikipedia.org

A related reaction is nitration , which can be accomplished using strong nitrating agents. A patented process describes the nitration of dialkyl malonates with fuming nitric acid at controlled temperatures (15-50°C) to produce dialkyl mononitromalonates in high yield (around 90%). These nitromalonate esters are valuable in the synthesis of amino acids like tryptophan.

Reaction Kinetics and Selectivity Studies

The study of reaction kinetics and selectivity is crucial for optimizing synthetic protocols involving diethyl formylmalonate and understanding its reactivity. The outcome of its reactions is governed by a combination of factors including the nature of the reactants, choice of base and solvent, temperature, and steric effects.

In alkylation reactions , selectivity is a key concern. The choice of base and reaction conditions can determine whether mono- or dialkylation occurs. The use of one equivalent of base followed by one equivalent of an alkylating agent favors monoalkylation, while repeating the sequence leads to the dialkylated product. Furthermore, the reactivity of the enolate is influenced by the two electron-withdrawing ester groups which stabilize the negative charge. The choice of the alkyl halide is also critical for selectivity; primary halides favor the desired SN2 substitution, whereas bulkier halides can lead to competing E2 elimination reactions. google.com

Kinetic studies on related systems provide insight. For example, the hydrogenation of dimethyl maleate (B1232345) (a related diester) over a ruthenium catalyst showed a complex dependence on substrate concentration, exhibiting apparent zero-order kinetics at high concentrations and a fractional order at lower concentrations. The reaction order with respect to hydrogen pressure was found to be 0.82, and the activation energy was determined to be approximately 59 kJ/mol. In other reactions, such as the Michael addition of diethyl malonate to nitroolefins, high pressure has been shown to enhance reaction rates and yields significantly.

The selectivity of a reaction can also be profoundly influenced by mixing ("reactive mixing") when the reaction rate is fast compared to the rate of homogenization of the reagents. In such cases, local concentration gradients can favor the formation of undesired by-products. Therefore, controlling the rate of addition and the efficiency of stirring can be critical for achieving high selectivity in fast reactions involving malonate enolates.

FactorInfluence on Reactivity/SelectivityExample ReactionRef.
Base Determines extent of enolate formation; sterics can influence regioselectivity.Alkylation nih.gov
Solvent Can affect enolate reactivity and aggregation.Alkylation nih.gov
Temperature Controls kinetic vs. thermodynamic product formation; affects reaction rate.Alkylation, Decarboxylation nih.govCurrent time information in Bangalore, IN.
Pressure Can enhance reaction rates and yields.Michael Addition
Mixing Affects selectivity in fast reactions by controlling local concentrations.General Fast Reactions
Substrate Structure Steric and electronic properties of the electrophile determine reaction pathway (e.g., SN2 vs. E2).Alkylation google.com

Applications of Diethyl Formylmalonate and Its Derivatives in Advanced Organic Synthesis

Strategic Building Block for Complex Molecule Construction

The strategic importance of diethyl formylmalonate in the construction of complex molecules lies in its ability to act as a multifunctional precursor. The interplay between the aldehyde and the active methylene (B1212753) group, flanked by two electron-withdrawing ester groups, allows for a diverse range of reactions. chemicalbook.com These include alkylation, acylation, condensation, and cyclization reactions, making it a valuable starting material for synthesizing more intricate molecules. guidechem.com The presence of multiple reaction sites facilitates the formation of cyclic structures, which are prevalent in many biologically active compounds. chemicalbook.com

The formyl group can participate in reactions typical of aldehydes, while the acidic methylene protons can be readily removed to form a nucleophilic carbanion. This duality allows for sequential and controlled introduction of various substituents, building up molecular complexity in a stepwise manner. This "building block" approach is fundamental to diversity-oriented synthesis, a strategy aimed at creating a wide range of structurally diverse molecules for high-throughput screening and drug discovery. nih.gov The bifunctional nature of molecules like diethyl formylmalonate is crucial for this approach, providing key linkers and branching points for further molecular elaboration. nih.gov

Synthesis of Bioactive Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. ijnrd.orgutas.edu.au A significant portion of approved drugs feature heterocyclic motifs. ijnrd.org Diethyl formylmalonate and its synthetic equivalent, diethyl ethoxymethylenemalonate (DEEM), are instrumental in the synthesis of a variety of these bioactive heterocyclic scaffolds. askfilo.com

The synthesis of complex fused heterocyclic systems like pyrido[3,2-e]pyrimido[1,2-c]pyrimidines can be achieved using diethyl ethoxymethylenemalonate, a stable and reactive derivative of the enol form of diethyl formylmalonate. These nitrogen-containing fused rings are of interest due to their potential biological activities. mdpi.comnih.gov The synthetic strategy often involves the reaction of an appropriate amino-substituted pyridine (B92270) or pyrimidine (B1678525) derivative with DEEM, which provides the necessary carbon framework for the construction of the fused pyrimidine ring. The ethoxymethylene group of DEEM readily reacts with nucleophilic amino groups, initiating a sequence of cyclization and condensation reactions to build the final tricyclic scaffold. The versatility of this approach allows for the introduction of various substituents on the starting materials, leading to a library of diverse pyrido[3,2-e]pyrimido[1,2-c]pyrimidine derivatives for biological evaluation. nih.gov

Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. jptcp.comnih.govecorfan.org The Gould-Jacobs reaction is a classic and widely used method for the synthesis of 4-hydroxyquinolines, which often utilizes diethyl ethoxymethylenemalonate. iipseries.org In this reaction, an aniline (B41778) derivative is condensed with DEEM, followed by a thermal cyclization to form the quinoline (B57606) ring system. iipseries.org

Reaction NameStarting MaterialsKey ReagentProduct
Gould-Jacobs ReactionAniline, Diethyl ethoxymethylenemalonate-4-Hydroxyquinoline (B1666331)

The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of DEEM by the amino group of the aniline. The resulting intermediate then undergoes an intramolecular cyclization, followed by elimination of ethanol (B145695), to yield the 4-hydroxyquinoline derivative. The versatility of this method allows for the synthesis of a wide variety of substituted quinolines by simply changing the aniline starting material. jptcp.com Furthermore, similar strategies can be employed for the synthesis of other annulated pyridine derivatives by reacting DEEM with appropriate amino-functionalized precursors. organic-chemistry.org

Barbituric acid and its derivatives, known as barbiturates, are a class of central nervous system depressants. The synthesis of barbituric acid itself is a classic example of the application of malonic esters in the formation of pyrimidine-based heterocycles. wikipedia.orggatech.edu Diethyl malonate, the parent compound of diethyl formylmalonate, is a key starting material in this synthesis. orgsyn.orgchemicalbook.com

The reaction involves the condensation of diethyl malonate with urea (B33335) in the presence of a strong base, typically sodium ethoxide. orgsyn.org The base facilitates the formation of the enolate of diethyl malonate, which then attacks the carbonyl carbon of urea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the barbituric acid ring.

ReactantsBaseProductYield
Diethyl malonate, UreaSodium ethoxideBarbituric Acid72-78% orgsyn.org

This condensation reaction is a cornerstone in the synthesis of a vast number of substituted barbiturates and other related pyrimidine systems, which are of significant interest in medicinal chemistry. gatech.edu

Pyrrole-2-carboxylate esters are important building blocks in the synthesis of more complex structures, particularly porphyrins. wikipedia.orgfrontierspecialtychemicals.com An improved synthesis of these esters involves the use of diethyl aminomalonate (DEAM), which can be derived from diethyl malonate. wikipedia.org The reaction of DEAM with a 1,3-dicarbonyl compound or a related species in boiling acetic acid affords variously substituted ethyl pyrrole-2-carboxylates in high yields. wikipedia.org

While not a direct application of diethyl formylmalonate, the synthesis highlights the versatility of diethyl malonate derivatives in constructing five-membered heterocyclic rings. The general synthetic utility of malonic esters provides access to a wide range of precursors for heterocyclic synthesis. orgsyn.orgnih.govchemicalbook.comgoogle.com

Barbituric Acid and Related Pyrimidine Systems Synthesis

Intermediates in Natural Product and Alkaloid Synthesis

Natural products and alkaloids represent a rich source of structurally diverse and biologically active compounds that have been invaluable in drug discovery. wou.edu The synthesis of these complex molecules often requires strategic and efficient methods for constructing their core structures. Diethyl malonate and its derivatives, including diethyl formylmalonate, serve as crucial intermediates in the synthesis of various natural products and alkaloids. wikipedia.orgresearchgate.netfrontiersin.org

The ability to undergo a variety of chemical transformations, such as alkylation, acylation, and cyclization, allows for the elaboration of simple starting materials into complex intermediates that can then be converted into the final natural product targets. chemicalbook.comaskfilo.com For example, the malonic ester synthesis is a fundamental method for preparing carboxylic acids, which are common functionalities in natural products. Furthermore, the use of diethyl malonate derivatives in the construction of heterocyclic rings, as discussed previously, is directly applicable to the synthesis of numerous alkaloids, which are defined by their nitrogen-containing heterocyclic structures. wou.edu The strategic incorporation of fragments derived from diethyl formylmalonate enables chemists to build up the intricate carbon skeletons and functional group arrays found in nature's pharmacopeia.

Utility in Derivatization for Analytical and Biochemical Research

Derivatization is a cornerstone technique in analytical chemistry, employed to chemically modify an analyte to enhance its suitability for analysis. researchgate.netmdpi.com This process can improve the volatility, stability, and, most importantly, the detectability of a target compound, making it amenable to techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). researchgate.netnih.gov Diethyl formylmalonate, and particularly its stable ether derivative, Diethyl ethoxymethylenemalonate (DEEMM), serves as a versatile reagent for creating derivatives of various analytes, significantly expanding their analytical and biochemical research applications. nih.gov

A primary application of DEEMM is the pre-column derivatization of amino acids for HPLC analysis. nih.govnih.gov Amino acids often lack a strong chromophore, making their direct detection by UV spectrophotometry challenging. Reaction with DEEMM introduces a UV-active group, allowing for sensitive detection. This method has been successfully applied to the analysis of amino acids in complex matrices like protein hydrolysates and honey. nih.govnih.gov The reaction typically involves mixing the amino acid sample with DEEMM in an alkaline buffer, resulting in stable derivatives that can be readily separated and quantified using reversed-phase HPLC. nih.gov The simplicity and effectiveness of this procedure allow for its implementation on standard multi-purpose HPLC systems. nih.gov

Table 1: Derivatization of Amino Acids with Diethyl Ethoxymethylenemalonate (DEEMM) for HPLC Analysis

ParameterCondition/ValueSource
Reagent Diethyl ethoxymethylenemalonate (DEEMM) , nih.gov
Analytes Primary and secondary amino acids , nih.gov
Reaction Buffer Alkaline borate (B1201080) buffer (pH 9.0)
Reaction Time 50 minutes at room temperature , nih.gov
Detection Method Spectrophotometric (UV) nih.gov
Detection Wavelength 280 nm , nih.gov
Detection Limit As low as 3-10 pmol nih.gov, researchgate.net
Separation Reversed-phase HPLC with a binary gradient nih.gov
Analysis Time ~35 minutes for 17 amino acids nih.gov

Beyond enhancing UV detection, the diethyl malonate framework is integral to the design of fluorescent probes for biochemical and environmental analysis. Researchers have constructed a turn-on fluorescent probe, NE-N₂H₄, based on a diethyl malonate recognition site for the detection of hydrazine (B178648) (N₂H₄). nih.govfrontiersin.org Hydrazine is a highly toxic compound, and its sensitive detection in biological and environmental samples is crucial. nih.gov The probe itself is weakly fluorescent, but upon reaction with hydrazine, a strong fluorescence emission is triggered, allowing for quantification. nih.govfrontiersin.org This probe has demonstrated excellent selectivity, a large Stokes shift (which minimizes self-quenching), and has been successfully used for bio-imaging of hydrazine in living HeLa cells and for detecting hydrazine vapor. nih.govfrontiersin.org

Table 2: Properties of Diethyl Malonate-Based Fluorescent Probe for Hydrazine Detection

PropertyDescriptionSource
Probe Name NE-N₂H₄ nih.gov
Target Analyte Hydrazine (N₂H₄) nih.gov, frontiersin.org
Sensing Mechanism Turn-on fluorescence nih.gov
Excitation Wavelength 320 nm nih.gov
Emission Wavelength 445 nm nih.gov
Stokes Shift ~125 nm nih.gov, frontiersin.org
Application Detection in living cells (HeLa), vapor detection nih.gov, frontiersin.org

Furthermore, derivatives of diethyl malonate serve as biochemical probes to investigate metabolic pathways and enzyme mechanisms. For example, Diethyl [[(3-bromophenyl)amino]methylene]malonate, synthesized from a malonate derivative, can act as a biochemical tool to study enzymes like succinate (B1194679) dehydrogenase (SDH), an important component of the mitochondrial electron transport chain. The ability to create such specific enzyme inhibitors from the malonate scaffold highlights its utility in fundamental biochemical research and potential therapeutic applications.

Advanced Analytical Methodologies for Research on Diethyl Formylmalonate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of diethyl formylmalonate. These techniques provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of diethyl formylmalonate. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecule's framework. Given the compound's existence as the enol tautomer, diethyl hydroxymethylenemalonate, the NMR spectra will reflect this structure.

¹H NMR: The proton NMR spectrum of diethyl hydroxymethylenemalonate would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The ethyl groups would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. A key feature would be the signal for the vinyl proton (=CH-), which would likely appear as a singlet. The hydroxyl (-OH) proton of the enol form would also produce a singlet, though its chemical shift can be variable and dependent on factors like solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. One would expect to see signals for the carbonyl carbons of the ester groups, the carbons of the double bond (C=C), and the carbons of the two ethyl groups (methylene and methyl). The chemical shifts of these carbons are characteristic of their chemical environment.

Table 1: Predicted NMR Data for Diethyl Hydroxymethylenemalonate (Enol Form)

NMR Type Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H NMR-CH₃ (Ethyl)~1.3Triplet
¹H NMR-CH₂- (Ethyl)~4.2Quartet
¹H NMR=CH- (Vinyl)~8.5Singlet
¹H NMR-OH (Enol)VariableSinglet
¹³C NMR-CH₃ (Ethyl)~14-
¹³C NMR-CH₂- (Ethyl)~61-
¹³C NMR=C H- (Vinyl)~100-110-
¹³C NMR-C = (Vinyl)~160-170-
¹³C NMRC=O (Ester)~165-175-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. edinst.com For diethyl hydroxymethylenemalonate, the FTIR spectrum would display characteristic absorption bands corresponding to its enol structure.

The most prominent features would include a broad band in the high-wavenumber region (around 3200-3600 cm⁻¹) corresponding to the O-H stretching vibration of the enol's hydroxyl group. Strong absorption bands in the region of 1650-1750 cm⁻¹ would be indicative of the C=O stretching vibrations of the ester groups. A band around 1600-1650 cm⁻¹ would correspond to the C=C stretching of the enol double bond. Additionally, C-O stretching vibrations from the ester groups would be visible in the fingerprint region (around 1000-1300 cm⁻¹). researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Diethyl Hydroxymethylenemalonate (Enol Form)

Functional Group Vibration Type Expected Wavenumber Range (cm⁻¹)
O-H (Enol)Stretch, hydrogen-bonded3200 - 3600 (broad)
C-H (Alkane)Stretch2850 - 3000
C=O (Ester)Stretch1650 - 1750
C=C (Enol)Stretch1600 - 1650
C-O (Ester)Stretch1000 - 1300

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating diethyl formylmalonate from reaction mixtures or complex samples and for its quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds like diethyl formylmalonate. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. Research has demonstrated the effectiveness of GC in analyzing related compounds such as diethyl malonate. dtic.mil

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net After separation in the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. nih.gov The molecular ion peak and characteristic fragment ions can be used for confirmation and quantification. For diethyl formylmalonate, key fragments would likely result from the loss of ethoxy or carboxyl groups.

Table 3: Illustrative GC-MS Parameters for Analysis of Malonate Esters

Parameter Condition
Column TypeCapillary column (e.g., DB-WAX, 5% Diphenyl/95% Dimethyl polysiloxane) ijcmas.comglobalresearchonline.net
Injection ModeSplit/Splitless
Carrier GasHelium or Nitrogen globalresearchonline.net
Oven ProgramTemperature gradient (e.g., initial hold, ramp to a final temperature) ijcmas.com
DetectorMass Spectrometer (for GC-MS) or Flame Ionization Detector (for GC)
Ionization (MS)Electron Ionization (EI)

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography (LC) is a versatile technique for separating compounds in a liquid mobile phase. For a moderately polar compound like diethyl formylmalonate, reversed-phase LC would be an appropriate method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This method is particularly useful for analyzing compounds that may not be sufficiently volatile or stable for GC analysis. For diethyl formylmalonate, Electrospray Ionization (ESI) is a common ionization technique that would likely produce protonated molecules [M+H]⁺ or adducts with ions from the mobile phase, such as sodium [M+Na]⁺. waters.com The high selectivity of MS allows for accurate detection and quantification even in complex matrices. mdpi.com

Table 4: General LC-MS Parameters for Analysis

Parameter Condition
Column TypeReversed-phase (e.g., C18)
Mobile PhaseGradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) mdpi.comwaters.com
Ionization SourceElectrospray Ionization (ESI), positive ion mode
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Tandem MS (MS/MS)
Detection ModeSelected Ion Monitoring (SIM) for quantification or full scan for identification

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the analysis and quantification of compounds that possess a UV chromophore, such as the enol form of diethyl formylmalonate with its carbon-carbon double bond conjugated to the carbonyl groups. The method's parameters, such as the mobile phase composition and column type, can be optimized to achieve efficient separation from impurities. chromatographyonline.com

A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of all components in a mixture. epa.gov The compound can be detected by its UV absorbance at a specific wavelength. In some cases, derivatization with reagents like diethyl ethoxymethylenemalonate is used to enhance the detectability of other analytes, showcasing the versatility of malonate derivatives in HPLC analysis. nih.gov

Table 5: Typical HPLC Conditions for Compound Analysis

Parameter Condition
ColumnC18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water mixture sielc.com
Flow Rate0.5 - 1.5 mL/min
DetectorUV-Vis Diode Array Detector (DAD)
WavelengthDetermined by the UV spectrum of the compound
Injection Volume5 - 20 µL

Mass Spectrometry (MS) for Molecular and Structural Confirmation

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For diethyl formylmalonate (C₈H₁₂O₅, Molecular Weight: 188.18 g/mol ), both low- and high-resolution MS techniques are employed to confirm its identity and probe its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is particularly valuable for providing the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. In studies utilizing ultra-high-resolution mass spectrometry, an ion with the formula C₈H₁₂O₅ has been identified at an m/z of 187.0612, corresponding to the deprotonated molecule [M-H]⁻. This precise measurement offers strong evidence for the presence of the compound.

The fragmentation of malonate derivatives is often characterized by specific cleavage patterns. A primary fragmentation pathway for compounds in this class is the loss of the entire diethyl malonate group, which corresponds to a neutral loss of 159 amu. Other significant fragmentation pathways typically involve the cleavage of the ester groups. The most common fragments expected for diethyl formylmalonate are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Diethyl Formylmalonate

m/z ValueProposed Fragment IonFormula of FragmentNotes
188[M]⁺˙[C₈H₁₂O₅]⁺˙Molecular Ion
143[M - OC₂H₅]⁺[C₆H₇O₄]⁺Loss of an ethoxy radical
115[M - COOC₂H₅]⁺[C₅H₇O₂]⁺Loss of an ethoxycarbonyl radical
87[M - COOC₂H₅ - CO]⁺[C₄H₇O]⁺Subsequent loss of carbon monoxide
29[C₂H₅]⁺[C₂H₅]⁺Ethyl cation

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentage composition of a pure chemical compound. This method provides stoichiometric verification by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and oxygen (O) against the theoretically calculated values derived from the compound's molecular formula.

For diethyl formylmalonate, the molecular formula is C₈H₁₂O₅. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated with high precision. Experimental validation of these percentages confirms the compound's stoichiometry and is a critical measure of its purity. Research on isomers and derivatives of diethyl malonate routinely employs elemental analysis to confirm the successful synthesis and purification of the target compounds.

The comparison between theoretical and experimental values is a cornerstone of chemical characterization.

Table 2: Elemental Analysis Data for Diethyl Formylmalonate (C₈H₁₂O₅)

ElementTheoretical Percentage (%)
Carbon (C)51.06%
Hydrogen (H)6.43%
Oxygen (O)42.51%

Theoretical and Computational Chemistry Studies of Diethyl Formylmalonate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of diethyl formylmalonate, which dictate its reactivity. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule and to calculate key electronic properties. ekb.eg

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. ekb.eg For related β-dicarbonyl compounds, DFT calculations have been used extensively to analyze these orbitals and predict the molecule's electronic behavior. researchgate.net

Conceptual DFT also provides a framework for quantifying reactivity through various descriptors. For a series of analogous β-keto esters, these descriptors have been calculated to predict their susceptibility to nucleophilic attack. mdpi.comnih.gov While specific calculations for diethyl formylmalonate are not widely published, the principles derived from similar structures are directly applicable.

Reactivity DescriptorDefinitionSignificance for Diethyl Formylmalonate
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the molecule.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Global Electrophilicity (ω) ω = μ² / (2η)Quantifies the ability of the molecule to act as an electrophile.
Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

This table outlines key reactivity descriptors from conceptual DFT, which are used to analyze the electronic structure and reactivity of molecules like diethyl formylmalonate. The data is based on established theoretical principles applied to related β-keto ester systems. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions involving diethyl formylmalonate and its derivatives. DFT calculations allow researchers to map potential energy surfaces, identifying stable intermediates and the high-energy transition states that connect them. luc.eduworktribe.com

For instance, studies on the reactions of other β-ketoesters have used computational methods to:

Determine the most likely reaction pathway: In the iodobenzene-catalyzed oxidative cyclization of δ-alkynyl β-ketoesters, DFT modeling was used to evaluate three potential mechanisms, ultimately identifying the most energetically favorable route involving the activation of the alkyne. worktribe.com

Understand stereoselectivity: The origins of stereoselectivity in N-Heterocyclic Carbene (NHC)-catalyzed reactions of α-substituted-β-ketoesters were unraveled through computational analysis, which identified two distinct, stereochemistry-dependent mechanisms. luc.edu

Propose catalytic cycles: For the asymmetric chlorination of β-ketoesters, a catalytic cycle involving a Zinc-enolate intermediate was proposed, supported by both computational and spectroscopic evidence. mdpi.com

The energy barrier, or activation energy, of a reaction is determined by the energy difference between the reactants and the transition state. Calculating these barriers helps predict reaction rates and conditions. For example, the rotational barrier of functional groups in a molecule can be computed by identifying the transition state for the rotation, providing insight into the molecule's dynamic behavior. acs.org

Conformation Analysis and Tautomer Stability Calculations

Diethyl formylmalonate, as a β-dicarbonyl compound, can exist in different structural forms, known as tautomers and conformers. Computational analysis is crucial for determining the most stable arrangements and the equilibrium between them.

Keto-Enol Tautomerism The most significant equilibrium for diethyl formylmalonate is keto-enol tautomerism. The molecule can exist as a diketo tautomer or as one of several enol tautomers. Theoretical studies on analogous compounds, such as acetylacetone, have shown that the enol form is often significantly stabilized by the formation of a strong intramolecular hydrogen bond and a conjugated π-system. researchgate.netorientjchem.org

The relative stability of these tautomers is highly dependent on the environment.

In the gas phase and nonpolar solvents, the enol form is typically more stable due to the energetic advantage of the internal hydrogen bond.

In polar solvents, the diketo form can become more stable. Polar solvent molecules can form intermolecular hydrogen bonds with the keto groups, disrupting the internal hydrogen bond of the enol form and stabilizing the diketo tautomer. researchgate.netmdpi.com

SolventCalculated Energy Difference (Enol - Keto) in kcal/molMore Stable Tautomer
Gas Phase-3.27Enol
Cyclohexane (nonpolar)-2.73Enol
Chloroform (B151607) (less polar)-1.71Enol
Water (polar)+3.00Keto

This table presents DFT-calculated relative energy differences for the keto-enol tautomerism of acetylacetone, a model β-dicarbonyl compound, in various environments. The data illustrates how solvent polarity influences tautomer stability, a principle that applies directly to diethyl formylmalonate. researchgate.net

Conformational Analysis Beyond tautomerism, diethyl formylmalonate can adopt various spatial orientations, or conformations, due to rotation around its single bonds. Computational methods are used to perform a conformational search to identify the lowest energy (most stable) conformer. mdpi.comresearchgate.net This is typically done by systematically rotating bonds, calculating the energy of each resulting structure, and identifying the geometries that correspond to energy minima on the potential energy surface. This analysis is critical as the most stable conformer is the most representative structure for predicting other properties. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry enables the accurate prediction of spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. researchgate.netnih.gov DFT calculations can simulate various types of spectra for diethyl formylmalonate.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated spectra are often compared with experimental FT-IR and Raman spectra to make definitive assignments of the observed vibrational bands to specific molecular motions, such as C=O stretching, O-H stretching (in the enol form), and C-H bending. acs.orgnih.gov To improve accuracy, calculated frequencies are often multiplied by a scaling factor to account for systematic errors in the computational method and vibrational anharmonicity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard computational tool for structural elucidation. mdpi.comresearchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the magnetic shielding tensors of nuclei in a molecule. mdpi.com These theoretical values can be correlated with experimental chemical shifts to confirm the structure of the synthesized compound, including its tautomeric and conformational state in solution.

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹) for β-KetoestersAssignment
ν(O-H) 3200 - 3500 (broad)O-H stretch of the enol form, often involved in H-bonding. mdpi.com
ν(C=O) 1650 - 1750Carbonyl stretches of the keto and ester groups. mdpi.com
ν(C=C) 1550 - 1650C=C stretch of the enol form.
ν(C-O) 1000 - 1300C-O stretches of the ester groups.

This table shows representative calculated vibrational frequencies for key functional groups in β-ketoester systems, which are used to interpret the experimental IR and Raman spectra of compounds like diethyl formylmalonate. mdpi.comresearchgate.net

Historical Perspectives on Diethyl Formylmalonate Chemistry

Early Development of Malonic Ester Chemistry

The journey into the chemistry of malonic esters began in the mid-19th century. In 1858, the French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid. wikipedia.org This discovery laid the groundwork for future investigations into its derivatives. A classical preparation of malonic acid, starting from chloroacetic acid, was developed, which involved conversion to cyanoacetic acid followed by hydrolysis. wikipedia.org Industrially, however, the hydrolysis of diethyl malonate or its dimethyl counterpart became the preferred method of production. wikipedia.org

The synthetic utility of diethyl malonate, also known as DEM, quickly became apparent. It is a colorless liquid with an apple-like scent, naturally occurring in fruits like grapes and strawberries. wikipedia.org Its true value in organic synthesis, however, lies in the reactivity of the methylene (B1212753) group (-CH2-) positioned between two carbonyl groups. wikipedia.org This unique structural feature makes the alpha-protons acidic and easily removed by a base, a principle that underpins the malonic ester synthesis. wikipedia.orgmasterorganicchemistry.com

The malonic ester synthesis is a versatile method for preparing substituted acetic acids. masterorganicchemistry.com The process involves the alkylation of the enolate formed from diethyl malonate, followed by hydrolysis and decarboxylation. masterorganicchemistry.com This powerful technique allows for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. fiveable.me An advantage of this method is the use of relatively weak alkoxide bases, which avoids issues of regioselectivity often encountered in the alkylation of substituted ketones. masterorganicchemistry.com

Evolution of Synthetic Strategies Involving Formylmalonates

The synthesis of diethyl formylmalonate and its derivatives showcases the evolution of synthetic organic chemistry, moving from classical condensation reactions to more refined and efficient methods. Early strategies often involved the reaction of diethyl malonate with a formylating agent under various conditions.

One of the foundational methods for introducing a one-carbon unit onto the malonic ester backbone is the reaction with formaldehyde (B43269). In 1930, K. N. Welch published work on the reactions of malonic esters with formaldehyde. rsc.org A related procedure detailed in Organic Syntheses describes the preparation of diethyl bis(hydroxymethyl)malonate by reacting diethyl malonate with formaldehyde in the presence of potassium bicarbonate. This method provides a useful intermediate for creating various substituted malonic esters. numberanalytics.com

Another classical approach involves the Knoevenagel condensation, where an active methylene compound like diethyl malonate reacts with an aldehyde or ketone. For instance, diethyl ethylidenemalonate can be prepared by heating diethyl malonate with acetaldehyde (B116499) and acetic anhydride (B1165640). nih.gov Over the years, variations of this method have been developed, using catalysts such as zinc chloride or bases like piperidine (B6355638) to improve yields and reaction conditions. nih.gov

More direct formylation strategies have also been developed. The Claisen condensation, a cornerstone of carbon-carbon bond formation, offers a route to formyl derivatives. numberanalytics.com For example, the cross-Claisen condensation between diethyl carbonate and ethyl acetate (B1210297) is a known method for preparing diethyl malonate itself. pressbooks.pub A mechanistic study on the synthesis of dimethyl malonate via the condensation of methyl acetate and dimethyl carbonate, catalyzed by sodium methoxide, revealed that the reaction yields the sodium salt of the malonate, which then requires protonation to obtain the final product. rsc.org This highlights the importance of the base and subsequent workup in these reactions.

A significant advancement in the synthesis of formylmalonate derivatives is the use of orthoformates. A well-established procedure for synthesizing ethyl ethoxymethylenemalonate, a stable and versatile derivative of diethyl formylmalonate, involves the reaction of diethyl malonate with triethyl orthoformate and acetic anhydride, often with a catalyst like zinc chloride. wikipedia.org This method, detailed in Organic Syntheses, has been a reliable route for many years. organic-chemistry.org

More recently, methods have been developed that focus on milder conditions and improved atom economy. A patent describes a method for preparing ethoxy methylene diethyl malonate by introducing a formyl group to diethyl malonate using ethyl formate (B1220265) or carbon monoxide under catalytic conditions, followed by condensation with an alcohol. wikipedia.org This approach aims to simplify the process and reduce the cost of raw materials. wikipedia.org The evolution of these synthetic strategies is summarized in the table below.

ProductReactantsReagents/CatalystsKey Features
Diethyl bis(hydroxymethyl)malonateDiethyl malonate, FormaldehydePotassium bicarbonateEarly method for adding C1 units.
Diethyl ethylidenemalonateDiethyl malonate, AcetaldehydeAcetic anhydride, Zinc chloride (optional)Classical Knoevenagel condensation.
Dimethyl malonate (sodium salt)Methyl acetate, Dimethyl carbonateSodium methoxideClaisen condensation approach.
Ethyl ethoxymethylenemalonateDiethyl malonate, Triethyl orthoformateAcetic anhydride, Zinc chlorideWidely used and reliable method.
Ethoxy methylene diethyl malonateDiethyl malonate, Ethyl formate/COCatalyst, AcidModern approach with improved atom economy.

Influential Discoveries in Related Organic Transformations

The chemistry of diethyl formylmalonate has been significantly influenced by the discovery and development of several key organic reactions. These transformations provided the fundamental tools for manipulating active methylene compounds and for introducing the formyl group.

The Claisen Condensation is a pivotal reaction in this context. First described by Ludwig Claisen in the late 19th century, it involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. numberanalytics.comiaamonline.org Although Geuther had observed the self-condensation of ethyl acetate in 1863, it was Claisen who extensively explored the scope of the reaction. masterorganicchemistry.com The use of diethyl malonate in Claisen-type reactions is advantageous as it avoids unwanted self-condensation reactions. wikipedia.org The reaction mechanism involves the formation of a resonance-stabilized enolate, which acts as a nucleophile. lscollege.ac.in The intramolecular version of this reaction is known as the Dieckmann condensation, which is useful for forming five- or six-membered rings. masterorganicchemistry.com

The Vilsmeier-Haack Reaction is another cornerstone transformation that has had a profound impact. Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds using a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com The reactive species, known as the Vilsmeier reagent, is a chloroiminium ion. wikipedia.org While initially applied to aromatic systems, the Vilsmeier-Haack reaction has been extended to other nucleophiles, including active methylene compounds. ijpcbs.com The reaction on such substrates can lead to the formation of β-halo-carboxaldehyde derivatives, which are valuable precursors for synthesizing various heterocyclic compounds. ijpcbs.com The development of catalytic versions of the Vilsmeier-Haack reaction represents a more recent advancement, aiming to reduce the use of stoichiometric and hazardous reagents like POCl₃. orgsyn.org

Other influential reactions in the development of malonate chemistry include:

Palladium-catalyzed reactions: The discovery of palladium-catalyzed reactions of allylic esters of β-keto carboxylates and malonates has significantly expanded their synthetic utility. nih.gov These reactions, proceeding via π-allylpalladium complexes, allow for transformations like reductive elimination, aldol (B89426) condensation, and Michael addition under neutral conditions. nih.gov

Knoevenagel Condensation: This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, has been a long-standing method for forming carbon-carbon double bonds and functionalizing malonic esters.

These fundamental reactions have not only provided the means to synthesize and modify diethyl formylmalonate and its derivatives but have also shaped the broader landscape of organic synthesis.

Future Research Trajectories in Diethyl Formylmalonate Chemistry

Innovations in Sustainable and Catalytic Synthesis

The traditional synthesis of diethyl formylmalonate and its derivatives often involves stoichiometric reagents and harsh conditions. Future research is poised to pivot towards more sustainable and efficient catalytic methods that align with the principles of green chemistry.

A primary area for innovation lies in the direct catalytic formylation of diethyl malonate. Building on methods used for related esters, this can be achieved using carbon monoxide (CO) as an inexpensive C1 source. google.com Recent patent literature describes processes where diethyl malonate reacts with CO or ethyl formate (B1220265) in the presence of a catalyst to yield a diethyl formylmalonate intermediate. google.com A key development is the use of crown ethers, such as dibenzo-24-crown-8 (B80794), which can enhance catalyst efficacy under milder pressures (2–4 MPa) and temperatures (80–120°C). These methods boast improved atom economy and high yields, making them suitable for industrial-scale production. google.com

Future work should focus on replacing alkali metal base promoters with heterogeneous catalysts to simplify purification and catalyst recycling. Furthermore, the adoption of continuous flow reactor technology presents a significant opportunity. As has been modeled for the closely related synthesis of EMME, a plug-flow reactor could substantially increase productivity and reduce capital costs compared to traditional batch processing.

Table 1: Catalytic Approaches for Diethyl Formylmalonate Synthesis

C1 Source Catalyst/Promoter System Conditions Reported Advantages
Carbon Monoxide (CO) Alcohol Alkali Metal Salt / Dibenzo-24-crown-8 2-4 MPa, 80-120°C Low raw material cost, mild conditions, high yield. google.com

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Diethyl formylmalonate is a trifunctional molecule, possessing an aldehyde (or its enol equivalent) and two ester groups, making it an ideal substrate for developing novel synthetic transformations, particularly cascade and multicomponent reactions. numberanalytics.com

A key feature is its existence as an enol, diethyl hydroxymethylenemalonate, which can react as a nucleophile or an electrophile. One documented transformation is its condensation with thiourea (B124793) to produce thiouracil derivatives, which are heterocyclic scaffolds of significant medicinal interest. ekb.eg This reaction highlights its utility in building complex heterocyclic systems in a straightforward manner.

Future research should aim to exploit this latent multifunctionality to design novel cascade reactions. cmu.edubaranlab.org For instance, its structure is primed for tandem reactions involving an initial Michael addition followed by an intramolecular cyclization. The aldehyde functionality can be used to form imines in situ, which can then participate in cycloadditions or further nucleophilic additions, all within a single pot. Such multicomponent reactions (MCRs) are highly sought after in modern chemistry for their efficiency and ability to rapidly generate molecular complexity from simple starting materials. beilstein-journals.orgfrontiersin.orgorganic-chemistry.org

Furthermore, the development of asymmetric catalytic methods for reactions involving diethyl formylmalonate is a wide-open field. nih.govmdpi.com Chiral catalysts could be employed to control the stereochemistry of additions to the formyl group or subsequent cyclization steps, providing enantiomerically enriched products for pharmaceutical development.

Potential for Applications in Emerging Chemical Fields

The true potential of diethyl formylmalonate will be realized through its application in emerging fields beyond traditional synthesis, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: The compound is an excellent precursor for a variety of heterocyclic compounds known to possess biological activity. ekb.egontosight.ai As demonstrated by its reaction with thiourea, it can be used to synthesize thiouracils, a class of compounds with reported anti-cancer and anti-microbial properties. ekb.eg Its derivative, EMME, is a key intermediate in the synthesis of quinolone antibiotics, suggesting that diethyl formylmalonate could be a valuable starting material for new antibacterial agents. The exploration of its use in multicomponent reactions will likely yield diverse molecular scaffolds suitable for screening in drug discovery programs. frontiersin.orgontosight.ai

Materials Science: Derivatives of diethyl malonate are already used in the synthesis of advanced materials. For example, compounds prepared from the closely related diethyl ethoxymethylenemalonate are used to create polymers, nanomaterials, and liquid crystals for display technologies. The unique structure of diethyl formylmalonate could be leveraged to synthesize novel monomers for polymerization or to create new liquid crystalline materials with tailored properties. chemicalbook.com Its ability to participate in cyclization reactions could also be applied to the synthesis of novel macrocycles or fused ring systems for applications in host-guest chemistry or as organic electronic materials. bldpharm.com

Advanced Computational-Experimental Synergy for Rational Design

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research into diethyl formylmalonate. mit.edunih.gov Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's structure, stability, and reactivity, guiding experimental efforts and minimizing trial-and-error. nih.govresearchgate.netnih.gov

Predicting Reactivity and Mechanism: DFT calculations can be used to map the molecular electrostatic potential (MEP) of diethyl formylmalonate, identifying its most electrophilic and nucleophilic sites and predicting its behavior in reactions. nih.gov This is particularly valuable for understanding the tautomeric equilibrium between the aldehyde and enol forms and how that equilibrium influences its reactivity with different reagents. nih.gov Computational studies can elucidate the mechanisms of complex cascade reactions, helping to optimize conditions and predict the feasibility of novel transformations before they are attempted in the lab. researchgate.net

Catalyst and Process Design: Computational modeling has already been used to suggest that continuous flow reactors would be more efficient for the synthesis of related compounds. This approach can be extended to model the entire production process for diethyl formylmalonate, optimizing for energy efficiency and waste reduction. researchgate.netmdpi.com In the realm of asymmetric catalysis, computational docking and transition state modeling can be used to design chiral catalysts that are predicted to deliver high enantioselectivity, significantly streamlining the development of new stereoselective methods. mit.edu This rational, "in silico" first approach is a hallmark of modern chemical research and will be instrumental in unlocking the full potential of diethyl formylmalonate chemistry.

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